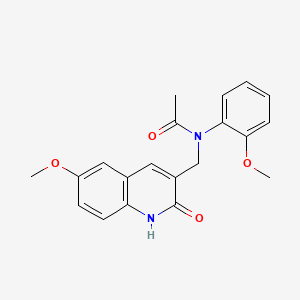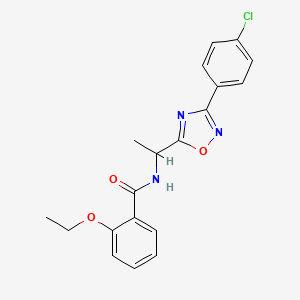
2-acetyl-7-ethoxy-3-(((furan-2-carbonyl)oxy)methyl)quinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-7-ethoxy-3-(((furan-2-carbonyl)oxy)methyl)quinoxaline 1-oxide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMA-Quin, and it has been studied for its biological and pharmacological properties.
Mécanisme D'action
EMA-Quin acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, EMA-Quin induces DNA damage and activates the caspase-3 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
EMA-Quin has been shown to have low toxicity and minimal side effects in animal studies. It has been found to be well-tolerated in rats and mice, with no significant changes in body weight or organ function. EMA-Quin has also been shown to have a low potential for drug-drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
EMA-Quin has several advantages for lab experiments. It is easily synthesized and can be produced in large quantities. It has low toxicity and minimal side effects, making it suitable for in vivo studies. However, EMA-Quin has some limitations. It is not water-soluble, which can make it difficult to administer in vivo. It also has limited stability in solution, which can affect its potency.
Orientations Futures
For the study of EMA-Quin include its use in combination therapy for cancer treatment, the development of water-soluble analogs, and exploring its potential applications in other fields.
Méthodes De Synthèse
The synthesis of EMA-Quin involves the reaction of 2-acetyl-7-ethoxyquinoxaline with furan-2-carbonyl chloride in the presence of a base. The resulting product is then oxidized with hydrogen peroxide to yield EMA-Quin. This method has been optimized and can be easily reproduced in a laboratory setting.
Applications De Recherche Scientifique
EMA-Quin has been studied for its potential applications in cancer treatment. It has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. EMA-Quin has also been studied for its antibacterial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-3-24-12-6-7-13-15(9-12)20(23)17(11(2)21)14(19-13)10-26-18(22)16-5-4-8-25-16/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILZJVFHIDZUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

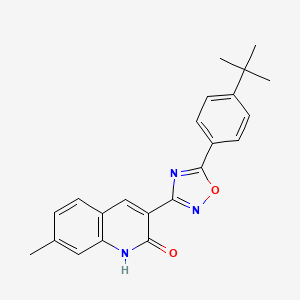

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7718685.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718707.png)
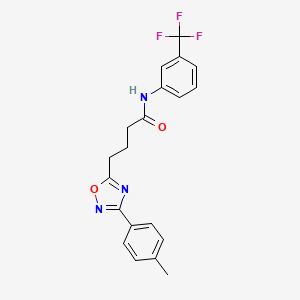

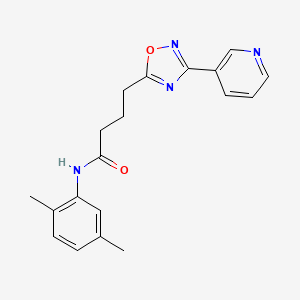
![4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7718717.png)

